molecular formula C20H32O12 B12725027 2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate CAS No. 67754-22-7

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate

Cat. No.: B12725027
CAS No.: 67754-22-7
M. Wt: 464.5 g/mol
InChI Key: VZVWNXVAXMKIBP-UHFFFAOYSA-N
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Description

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate is a complex organic compound characterized by multiple acetoxy and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to acetylation reactions to introduce acetoxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate exerts its effects involves interactions with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activities and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate: Similar in structure but with variations in the functional groups.

    2-[[3-(Hydroxy)-2-[(hydroxymethyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(hydroxymethyl]propane-1,3-diyl diacetate: Lacks acetoxy groups, leading to different reactivity and applications.

Uniqueness

The presence of multiple acetoxy groups in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

CAS No.

67754-22-7

Molecular Formula

C20H32O12

Molecular Weight

464.5 g/mol

IUPAC Name

[2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate

InChI

InChI=1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3

InChI Key

VZVWNXVAXMKIBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CO)(COCC(COC(=O)C)(COC(=O)C)COC(=O)C)COC(=O)C

Origin of Product

United States

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